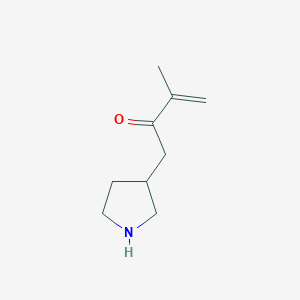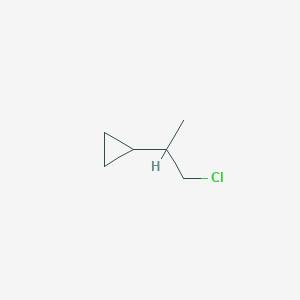
(1-Chloropropan-2-YL)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloropropan-2-YL)cyclopropane is an organic compound with the molecular formula C6H11Cl. It is a cyclopropane derivative where a chlorine atom is attached to the second carbon of a propyl group, which is in turn attached to a cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-YL)cyclopropane typically involves the reaction of cyclopropane with a chlorinated propyl derivative under specific conditions. One common method is the reaction of cyclopropane with 1-chloropropane in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloropropan-2-YL)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Formation of (1-Hydroxypropan-2-YL)cyclopropane.
Oxidation: Formation of (1-Oxopropan-2-YL)cyclopropane.
Reduction: Formation of propylcyclopropane.
Aplicaciones Científicas De Investigación
(1-Chloropropan-2-YL)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-Chloropropan-2-YL)cyclopropane involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The parent compound, which lacks the chlorinated propyl group.
(1-Bromopropan-2-YL)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Hydroxypropan-2-YL)cyclopropane: The hydroxyl analog of (1-Chloropropan-2-YL)cyclopropane.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C6H11Cl |
|---|---|
Peso molecular |
118.60 g/mol |
Nombre IUPAC |
1-chloropropan-2-ylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3 |
Clave InChI |
CVDTZMFTOSCDEM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



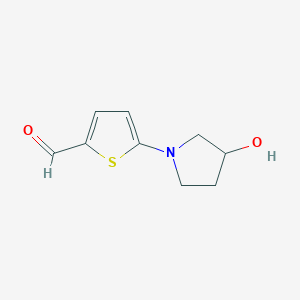
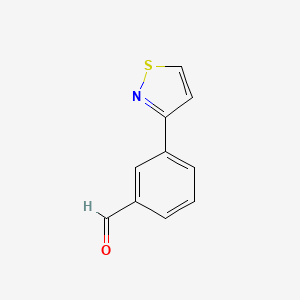

![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
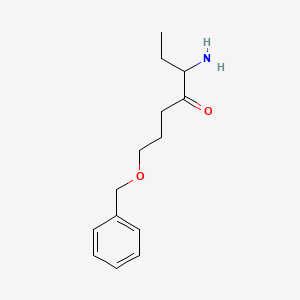
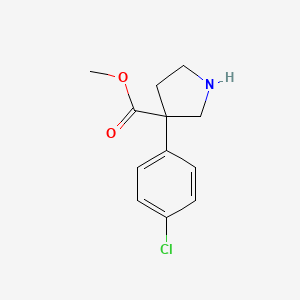

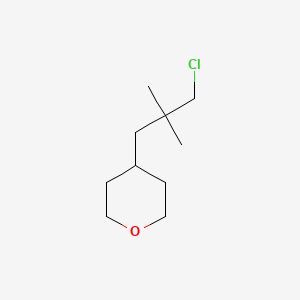

![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
